Cas no 886990-00-7 (4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one)
![4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one structure](https://ja.kuujia.com/scimg/cas/886990-00-7x500.png)
4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one 化学的及び物理的性質
名前と識別子
-
- 4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one
- NAB
- neobritannilactone B
- 4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
- 886990-00-7
- AKOS040734145
- FS-7840
- Eupatolide
- 6750-25-0
- FE180700
-
- インチ: InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/t12-,13-,14+/m0/s1
- InChIKey: PDEJECFRCJOMEN-MELADBBJSA-N
- ほほえんだ: CC1=CCCC(=C[C@H]2[C@H](C(=C)C(=O)O2)[C@H](C1)O)C
計算された属性
- せいみつぶんしりょう: 248.14124450g/mol
- どういたいしつりょう: 248.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 431
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 色と性状: Powder
4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N27140-5mg |
4-hydroxy-3α,4,5,8,9,11α-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one |
886990-00-7 | 5mg |
¥3038.0 | 2021-09-08 |
4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-oneに関する追加情報
Chemical Profile of 4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one (CAS No. 886990-00-7) in Modern Research
4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one (CAS No. 886990-00-7) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular framework, characterized by a fused cyclohexane and furan ring system with multiple stereocenters and functional groups, positions it as a promising scaffold for drug discovery. The compound’s unique stereochemistry and electronic distribution make it a candidate for further exploration in medicinal chemistry.
The synthesis of such intricate heterocyclic systems often presents formidable challenges due to the need for precise stereocontrol and regioselectivity. Recent advances in catalytic methods have enabled more efficient access to these molecules, which is crucial for their potential application in developing novel therapeutic agents. The presence of a hydroxyl group at the 4-position and a methylene bridge at the 3-position introduces potential sites for interactions with biological targets, making this compound an attractive candidate for further biochemical investigation.
In the context of modern drug discovery, the exploration of natural product-inspired scaffolds has become increasingly prevalent. The structural motif of cyclodeca[b]furan is reminiscent of several bioactive compounds found in plants and microorganisms. By leveraging such natural templates, chemists can design molecules with pre-determined biological activity profiles. The compound’s hexahydro substitution pattern suggests stability under various physiological conditions while maintaining flexibility for further derivatization.
Recent studies have highlighted the importance of stereochemistry in determining pharmacological outcomes. The specific arrangement of substituents around the cyclohexane ring and the furan moiety can significantly influence binding affinity and metabolic stability. Computational modeling has emerged as a powerful tool for predicting these properties in silico before experimental validation. Such approaches are particularly valuable when dealing with complex molecules like 4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one, where experimental synthesis may be resource-intensive.
The hydroxyl group at position 4 is a common feature in bioactive molecules due to its ability to form hydrogen bonds with polar residues in protein binding pockets. This functionality could be exploited to enhance target engagement or modulate solubility properties. Additionally, the methylene bridge at position 3 introduces conformational flexibility that may be critical for fitting into narrow binding sites within biological macromolecules.
From a synthetic perspective, the construction of the hexahydro-cyclodeca[b]furan core requires multi-step strategies that often involve transition-metal catalysis or organometallic intermediates. Recent developments in asymmetric synthesis have allowed for more enantioselective routes to such systems without relying on expensive chiral auxiliaries. These advancements are particularly relevant when aiming to produce enantiomerically pure forms of this compound for pharmacological testing.
The potential applications of this compound extend beyond traditional small-molecule drug discovery. Its structural complexity makes it a suitable candidate for investigating novel mechanisms of action or serving as a key intermediate in biologically relevant pathways. For instance, derivatives of this scaffold could be explored as modulators of enzyme activity or as probes to study protein-ligand interactions at high resolution.
In conclusion,4-hydroxy-3alpha,4,5,8,9,11alpha-hexahydro-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one (CAS No. 886990-00-7) represents an intriguing molecular entity with significant potential in pharmaceutical research. Its unique structural features—particularly the combination of a hydroxyl group, multiple stereocenters,methylene bridge, and fused heterocyclic system—make it a valuable scaffold for further chemical exploration and biological evaluation.
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